molecular formula BH3 B057049 Borane-d3 (1M in THF) CAS No. 13763-62-7

Borane-d3 (1M in THF)

Cat. No.: B057049
CAS No.: 13763-62-7
M. Wt: 16.86 g/mol
InChI Key: UORVGPXVDQYIDP-FIBGUPNXSA-N
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Description

Borane-d3 (1M in tetrahydrofuran) is a deuterated borane complexed with tetrahydrofuran. This compound is widely used in organic synthesis, particularly in reduction and hydroboration reactions. The deuterium labeling makes it valuable for isotopic labeling studies in various scientific fields.

Mechanism of Action

Target of Action

Borane-d3 (1M in THF), also known as Borane-THF, primarily targets various functional groups in organic compounds . These include carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines . The compound’s role is to reduce these functional groups into corresponding alcohols and amines .

Mode of Action

Borane-d3 (1M in THF) interacts with its targets through a process known as hydroboration . In this process, the boron atom in Borane-d3 adds across the carbon-oxygen double bond of the target functional group . This results in the formation of organoboranes , which can be further oxidized to yield alcohols, phenols, and 1,3-diols .

Biochemical Pathways

The hydroboration reaction involving Borane-d3 (1M in THF) affects the biochemical pathways of the target compounds . The reduction of functional groups alters the chemical structure of the target compounds, leading to changes in their biochemical properties and functions . The downstream effects of these changes depend on the specific roles of the target compounds in various biochemical pathways.

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its reactivity, solubility, and stability .

Result of Action

The action of Borane-d3 (1M in THF) results in the reduction of various functional groups, leading to the formation of alcohols and amines . This can significantly alter the chemical structure and properties of the target compounds . At the molecular and cellular level, these changes can affect the compounds’ interactions with other molecules and their roles in various biochemical processes.

Action Environment

The action, efficacy, and stability of Borane-d3 (1M in THF) can be influenced by various environmental factors . For instance, the compound is known to react violently with water, producing flammable gases . Therefore, it must be handled and stored under inert gas in a dry environment . Additionally, the compound is sensitive to heat and light, which can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Borane-d3 (1M in tetrahydrofuran) can be prepared by reacting deuterated borane with tetrahydrofuran. The reaction typically involves the use of a stabilizer such as N-isopropyl-N-methyl-tert-butylamine to prevent decomposition. The reaction is carried out under an inert atmosphere, usually argon, to avoid moisture and air sensitivity .

Industrial Production Methods: Industrial production of borane-d3 (1M in tetrahydrofuran) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often packaged under argon in resealable bottles to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Borane-d3 (1M in tetrahydrofuran) primarily undergoes reduction and hydroboration reactions. It can reduce various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines into corresponding alcohols and amines .

Common Reagents and Conditions:

    Reduction Reactions: Common reagents include carboxylic acids, aldehydes, and ketones. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Hydroboration Reactions: Alkenes and alkynes are common substrates.

Major Products:

Scientific Research Applications

Borane-d3 (1M in tetrahydrofuran) has a wide range of applications in scientific research:

    Chemistry: Used as a reducing agent and in hydroboration reactions to synthesize various organic compounds.

    Biology: Utilized in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.

    Medicine: Employed in the synthesis of pharmaceuticals and in drug discovery research.

    Industry: Applied in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Borane-d3 (1M in tetrahydrofuran) is unique due to its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This feature allows researchers to trace reaction pathways and study mechanisms with greater precision compared to non-deuterated borane complexes .

Properties

IUPAC Name

trideuterioborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORVGPXVDQYIDP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]B([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

16.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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B1CCON1
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B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
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Synthesis routes and methods IV

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C=CCc1cc(C(=O)OCC)ccc1OCC1(O)CN2CCC1CC2
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Synthesis routes and methods V

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A degassed solution of 1-N-Boc-4-methylene-piperidine (48 mg; 0.24 mmol; 1.1 eq.) and 9-BBN (0.5 M 0.44 mL of a 0.5 M solution in THF; 0.22 mmol; 1.0 eq.) in THF (0.5 mL) was heated at 800 for 1 h in a sealed tube. This solution was allowed to cool to RT and cannulated to a degassed mixture of 5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole (100 mg; 0.22 mmol; 1.0 eq.), PdCl2dppf (1 mg; 0.001 mmol; 0.01 eq.) and potassium carbonate (76 mg; 0.55 mmol; 2.5 eq.) in DMF (1 mL) and water (0.1 mL). The resulting mixture was heated at 65° C. O/N. As the reaction was not complete, a second solution of borane was prepared (from 0.24 mmol of 1-N-Boc-4-methylene-piperidine) and added to the reaction mixture which was heated at 65° C. for one more night. The reaction mixture was poured into water and extracted twice with EtOAc. Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 90:10) gave the title compound as a yellow powder (110 mg, 87%). 1H NMR (300 MHz, DMSO-d6) δ 13.29 (brs, 1H), 9.36 (s, 1H), 8.21-8.08 (m, 3H), 7.74-7.65 (m, 2H), 7.56-7.48 (m, 1H), 7.32-7.23 (m, 1H), 4.04-3.81 (m, 2H), 3.79-3.36 (m, 8H), 2.83-2.56 (m, 3H), 1.84-1.50 (m, 3H), 1.49-1.39 (m, 1H), 1.37 (s, 9H), 1.21-0.91 (m, 2H). HPLC (max plot) 86.0%; Rt 4.36 min. UPLC/MS: (MS−) 470.2 (M-tBuOCO).
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0.24 mmol
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0.5 mL
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48 mg
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solution
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5-bromo-3-{1-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole
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100 mg
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[Compound]
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PdCl2dppf
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1 mg
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76 mg
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1 mL
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